molecular formula C14H11N3O5S2 B2435692 Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate CAS No. 896321-60-1

Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate

Cat. No. B2435692
CAS RN: 896321-60-1
M. Wt: 365.38
InChI Key: JDLHDWLNBHWIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate, also known as CT, is a synthetic compound that has been widely used in scientific research. It is a member of the thiophene family, a class of heterocyclic compounds that contain a sulfur atom in the ring structure. CT has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate belongs to a class of compounds known for their versatility in chemical reactions, leading to the formation of various derivatives. For instance, Shvedov et al. (1973) demonstrated the nitration of thiophene derivatives to form nitro derivatives, which is a key step in synthesizing various functional thiophene compounds (Shvedov et al., 1973). Additionally, Chavan et al. (2016) explored the synthesis of poly-substituted 3-aminothiophenes, utilizing functional groups like CN and SCH3 on the thiophene nucleus, which could potentially include derivatives similar to the ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate (Chavan et al., 2016).

Antimicrobial and Anticancer Properties

Certain thiophene derivatives exhibit promising antimicrobial and anticancer activities. Abu‐Hashem et al. (2011) synthesized various fused and polyfunctional substituted thiophenes, showing notable antimicrobial activities (Abu‐Hashem et al., 2011). Mohareb et al. (2016) found that some thiophene and benzothiophene derivatives exhibited significant anti-cancer properties against various tumor cell lines, indicating the potential of ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate in similar applications (Mohareb et al., 2016).

Radiosensitizers and Bioreductively Activated Cytotoxins

Thiophene derivatives are also studied for their potential as radiosensitizers and bioreductively activated cytotoxins. Threadgill et al. (1991) investigated a series of nitrothiophene-5-carboxamides as potential radiosensitizers for hypoxic mammalian cells, highlighting the possible role of thiophene derivatives in enhancing radiotherapy effectiveness (Threadgill et al., 1991).

Dye Synthesis and Textile Applications

Thiophene derivatives are also significant in the synthesis of dyes for textile applications. A study by Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene with various metals demonstrated their application in coloring polyester and nylon fabrics, suggesting the potential utility of ethyl 4-cyano-3-methyl-5-(5-nitrothiophene-2-carboxamido)thiophene-2-carboxylate in similar contexts (Abolude et al., 2021).

properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-[(5-nitrothiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5S2/c1-3-22-14(19)11-7(2)8(6-15)13(24-11)16-12(18)9-4-5-10(23-9)17(20)21/h4-5H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLHDWLNBHWIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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